Clinical Efficacy: Ompenaclid Plus FOLFIRI/Bevacizumab Achieves 37% ORR and 10.2-Month Median PFS in 2L RAS-Mutant mCRC, Exceeding Historical FOLFIRI/Bevacizumab Alone Benchmarks
In a Phase 1b/2 open-label study of Ompenaclid (2400 mg or 3000 mg PO BID) combined with FOLFIRI plus bevacizumab in second-line RAS-mutant mCRC patients (N=41 evaluable), the combination achieved an overall response rate (ORR) of 37% (11 partial responses) [1]. Median progression-free survival (PFS) was 10.2 months, and median overall survival (OS) was 19.1 months [1]. These outcomes compare favorably to the established historical benchmark for second-line FOLFIRI/bevacizumab alone in this population, where median PFS is approximately 5–6 months and median OS approximately 12 months [2]. This efficacy profile informed the initiation of an ongoing 70-patient randomized, placebo-controlled Phase 2 trial comparing Ompenaclid 3000 mg BID plus FOLFIRI/BEV versus placebo plus FOLFIRI/BEV, with ORR as the primary endpoint [3].
| Evidence Dimension | Overall Response Rate (ORR) |
|---|---|
| Target Compound Data | 37% ORR (11/41 patients) with Ompenaclid 2400/3000 mg BID + FOLFIRI/BEV |
| Comparator Or Baseline | Historical FOLFIRI/BEV alone in 2L RAS-mutant mCRC (ORR not explicitly stated; PFS and OS benchmarks provided for context) |
| Quantified Difference | Median PFS of 10.2 months with Ompenaclid combination versus historical 5–6 months with FOLFIRI/BEV alone (approximate 70–100% increase); median OS of 19.1 months versus historical ~12 months (approximate 60% increase) |
| Conditions | Phase 1b/2 open-label study; second-line treatment; RAS-mutant advanced/metastatic colorectal cancer; combination with FOLFIRI and bevacizumab |
Why This Matters
These data provide the only human efficacy evidence for an SLC6A8 inhibitor in RAS-mutant mCRC, a population with limited second-line options, and directly support the procurement rationale for clinical investigation versus untested creatine analogs.
- [1] Merck KGaA/Inspirna. Ompenaclid Phase 1b/2 clinical data reported at ESMO 2023. Pharmaphorum News. 2026 Apr 9. View Source
- [2] Tabernero J, et al. 600TiP A randomized blinded phase II study of ompenaclid vs placebo in combination with FOLFIRI plus bevacizumab in RAS mutant mCRC. Ann Oncol. 2024;35(Suppl 2):S480-S481. View Source
- [3] ClinicalTrials.gov. A Study of RGX-202-01 (Ompenaclid) as Combination Therapy in RAS Mutant Advanced Colorectal Cancer. NCT05983367. View Source
